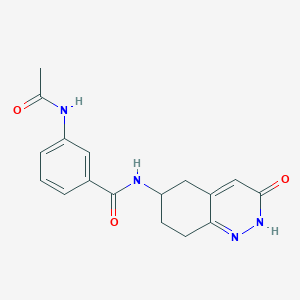![molecular formula C18H30N2OS B6429642 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide CAS No. 2034523-89-0](/img/structure/B6429642.png)
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide, also known as N-thiacyclohexylpiperidine-4-carboxamide (N-TPCA), is a synthetic organic compound with a variety of potential applications in both scientific research and industry. N-TPCA has been studied for its potential use as a novel therapeutic agent, as well as a potential building block for the synthesis of more complex molecules. N-TPCA is a cyclohexane derivative with a piperidine-4-carboxamide moiety, which has been found to possess interesting biological properties.
科学的研究の応用
N-TPCA has been studied for its potential use as a novel therapeutic agent, as well as a potential building block for the synthesis of more complex molecules. In particular, N-TPCA has been investigated as a potential anti-inflammatory agent, due to its ability to inhibit the release of pro-inflammatory cytokines. Additionally, N-TPCA has been studied for its potential use as an antifungal agent, due to its ability to inhibit the growth of several species of fungi. N-TPCA has also been investigated as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
作用機序
The mechanism of action of N-TPCA is not completely understood. However, it is believed to act by inhibiting the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Additionally, N-TPCA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
N-TPCA has been shown to possess anti-inflammatory, antifungal, and anti-COX-2 activity. In addition, N-TPCA has been found to possess antioxidant properties, as well as the ability to inhibit the release of pro-inflammatory cytokines. Furthermore, N-TPCA has been found to possess neuroprotective properties, as well as the ability to modulate the expression of certain genes involved in the regulation of inflammation.
実験室実験の利点と制限
The advantages of using N-TPCA for laboratory experiments include its low cost, high availability, and its ability to be synthesized using a variety of methods. Additionally, N-TPCA has been found to possess a variety of biological activities, making it a useful tool for investigating a variety of biological processes. The main limitation of using N-TPCA for laboratory experiments is that its mechanism of action is not completely understood.
将来の方向性
For research on N-TPCA include further investigation into its potential therapeutic applications, as well as its potential use as a building block for the synthesis of more complex molecules. Additionally, further research should be conducted to further elucidate the mechanism of action of N-TPCA, as well as its potential side effects. Additionally, further research should be conducted to investigate the potential of N-TPCA as an inhibitor of other enzymes and proteins. Finally, further research should be conducted to investigate the potential synergistic effects of N-TPCA with other compounds.
合成法
N-TPCA can be synthesized by several different methods, including the reaction of cyclohexanone and piperidine-4-carboxylic acid in the presence of anhydrous ammonia. This method produces an intermediate, which is then reacted with thiourea to form N-TPCA. Alternatively, the reaction of cyclohexanone and thiourea in the presence of piperidine-4-carboxylic acid can also be used to produce N-TPCA.
特性
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2OS/c21-18(16-4-2-1-3-5-16)19-14-15-6-10-20(11-7-15)17-8-12-22-13-9-17/h1-2,15-17H,3-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXREUYLJGPEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}-1H-indole-3-carboxamide](/img/structure/B6429560.png)
![2-chloro-6-fluoro-N-[(2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl]benzamide](/img/structure/B6429561.png)
![5-bromo-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyridine-3-carboxamide](/img/structure/B6429564.png)


![ethyl 6-(4-fluorophenyl)-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B6429578.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429588.png)
![1-[1-(oxan-4-yl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B6429602.png)
![1-[1-(2-methoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6429615.png)
![3-(2-{4-[3-(tert-butoxy)-2-hydroxypropyl]piperazin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6429626.png)
![2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-cyclopropyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B6429633.png)
![N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6429644.png)
![3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6429645.png)